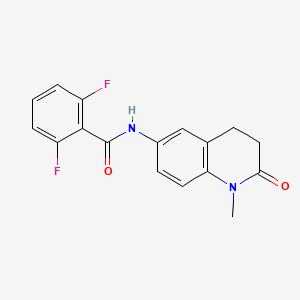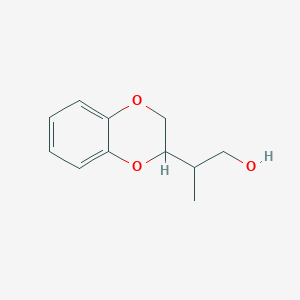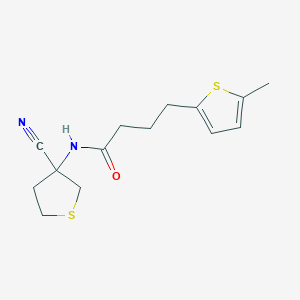
N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, neurology, and biotechnology. CTB is a small molecule that can bind to specific receptors in the body, leading to changes in biochemical and physiological processes.
Applications De Recherche Scientifique
Odorless Thioacetalization Reagent
Research on odorless thioacetalization reagents demonstrates the application of compounds related to N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide in synthetic chemistry. For instance, 2-[1,3]Dithian-2-ylidene-3-oxo-butanamide has been synthesized and investigated for its efficiency in thioacetalization reactions, highlighting its potential as a nonthiolic, odorless 1,3-propanedithiol equivalent for converting aldehydes/ketones into corresponding dithianes with chemoselectivity discussions providing insights into its selective reaction mechanisms (Liu et al., 2004).
Organic Sensitizers for Solar Cell Applications
In the realm of material science, novel organic sensitizers incorporating structures similar to the query compound have been engineered at a molecular level for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, have shown unprecedented efficiency, opening avenues for the development of high-efficiency solar cells. The photovoltaic data and molecular orbital analysis underline the significance of the cyanoacrylic and thiophene units in achieving high conversion efficiencies and provide a foundation for future enhancements in solar cell technologies (Kim et al., 2006).
Antischistosomal Activity
Compounds with structural similarities to N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide have been synthesized with the aim of exploring their antischistosomal activities. The research into xanthene derivatives, for example, has led to the creation of compounds with expected biological activity against schistosomiasis, a disease caused by parasitic worms. This area of research underscores the potential of such compounds in developing new treatments for neglected tropical diseases (Zeid et al., 1987).
Electrocatalytic Synthesis of Hydrogen Peroxide
The development of mesoporous nitrogen-doped carbon from ionic liquids, including those containing cyano groups, has shown potential in the electrocatalytic synthesis of hydrogen peroxide. This research highlights the application of cyano-containing compounds in creating efficient, metal-free catalysts for sustainable and safe hydrogen peroxide production, which is crucial for various industrial processes (Fellinger et al., 2012).
Urease Inhibition for Therapeutic Applications
In bioorganic chemistry, the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds, incorporating N-(substituted-phenyl)butanamides, have shown significant urease inhibitory activity. This research paves the way for the development of potent inhibitors that could be valuable in designing therapeutic agents for diseases where urease activity plays a pathological role (Nazir et al., 2018).
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(5-methylthiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-11-5-6-12(19-11)3-2-4-13(17)16-14(9-15)7-8-18-10-14/h5-6H,2-4,7-8,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZSBRSLKEVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-YL)-4-(5-methylthiophen-2-YL)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


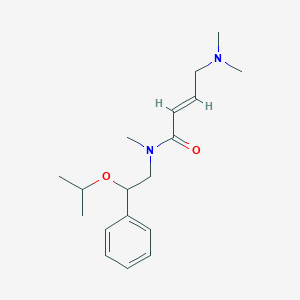
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
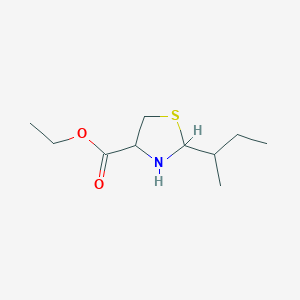

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2468627.png)
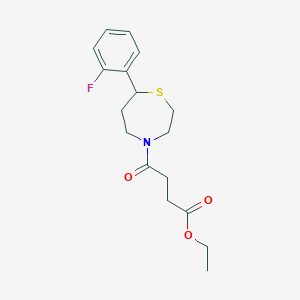
![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)
![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)
